molecular formula C12H11N3O2 B2396458 2-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016500-33-6

2-[(5-Aminopyridin-2-yl)oxy]benzamide

Cat. No.: B2396458
CAS No.: 1016500-33-6
M. Wt: 229.239
InChI Key: JBQNUOAYKJAYRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzamide typically involves the reaction of 5-aminopyridine with 2-hydroxybenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5-Aminopyridin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-[(5-Aminopyridin-2-yl)oxy]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Aminopyridin-2-yl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Aminopyridin-2-yl)oxy]benzoic acid
  • 2-[(5-Aminopyridin-2-yl)oxy]benzylamine
  • 2-[(5-Aminopyridin-2-yl)oxy]benzyl alcohol

Uniqueness

2-[(5-Aminopyridin-2-yl)oxy]benzamide is unique due to its specific structure, which allows it to interact with a variety of biochemical targets. This makes it a valuable tool in proteomics research and other scientific studies .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-5-6-11(15-7-8)17-10-4-2-1-3-9(10)12(14)16/h1-7H,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQNUOAYKJAYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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